Dihydrosafrole

Larvicidal activity Phenylpropanoid Structure-activity relationship

Dihydrosafrole (1,2-methylenedioxy-4-propylbenzene) is a phenylpropanoid derivative and the hydrogenated analog of safrole. It serves as a key industrial intermediate, primarily in the synthesis of the pesticide synergist piperonyl butoxide (PBO) and other fine chemicals.

Molecular Formula C10H12O2
Molecular Weight 164.2 g/mol
CAS No. 94-58-6
Cat. No. B124246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydrosafrole
CAS94-58-6
Synonyms5-Propyl-1,3-benzodioxole;  1,2-(Methylenedioxy)-4-propyl-benzene;  5-Propyl-1,3-benzodioxole;  5-Propylbenz[1,3]dioxole;  Dihydrosafrole;  2’,3’-Dihydrosafrole;  NSC 27867;  NSC 33707
Molecular FormulaC10H12O2
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESCCCC1=CC2=C(C=C1)OCO2
InChIInChI=1S/C10H12O2/c1-2-3-8-4-5-9-10(6-8)12-7-11-9/h4-6H,2-3,7H2,1H3
InChIKeyMYEIDJPOUKASEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 56.9 mg/L at 25 °C (est)
Miscible with ethanol, ether, acetic acid, benzene
Somewhat soluble in alcohol
Soluble in carbon tetrachloride

Structure & Identifiers


Interactive Chemical Structure Model





Dihydrosafrole (CAS 94-58-6): A 5-Propyl-1,3-Benzodioxole for Insecticidal Synergist Synthesis and Metabolic Research


Dihydrosafrole (1,2-methylenedioxy-4-propylbenzene) is a phenylpropanoid derivative and the hydrogenated analog of safrole [1]. It serves as a key industrial intermediate, primarily in the synthesis of the pesticide synergist piperonyl butoxide (PBO) and other fine chemicals [2]. It is also utilized in research settings as a biochemical tool to study cytochrome P450 (CYP) enzyme inhibition and metabolic pathways [3]. The compound is classified as a probable human carcinogen (EPA Group B2) with a potency factor of 1.08 (mg/kg/day)⁻¹, based on sufficient evidence from chronic animal feeding studies [4].

Why Safrole, Isosafrole, or Piperonyl Butoxide Cannot Simply Replace Dihydrosafrole in Critical Workflows


Although dihydrosafrole, safrole, and isosafrole share a methylenedioxyphenyl core, their distinct chemical structures dictate divergent biological activities, metabolic fates, and industrial utilities [1]. The presence of an allyl side chain in safrole or a propenyl group in isosafrole results in significantly different carcinogenic profiles compared to the saturated propyl chain of dihydrosafrole [2]. Functionally, dihydrosafrole acts as a noncompetitive inhibitor of specific cytochrome P450 enzymes like CYP1A1 (P-450c) after metabolic activation, a mechanism not replicated by all analogs [3]. Furthermore, its role as a key impurity marker and synthetic precursor in the production of piperonyl butoxide is specific to its structure, meaning substitution would invalidate analytical methods and compromise the quality of the final synergist product [4]. These critical differences in toxicity, mechanism, and industrial application underscore that these compounds are not interchangeable and must be selected based on specific, evidence-driven criteria.

Quantitative Comparative Evidence for Dihydrosafrole vs. Analogs: Insecticidal, Metabolic, and Toxicological Data


Dihydrosafrole vs. Isosafrole and Safrole: Larvicidal Activity on Spodoptera litura

In a comparative larvicidal assay, dihydrosafrole demonstrated significantly lower activity than its unsaturated analog isosafrole but was 4.4-fold more potent than the parent compound safrole [1]. Despite lower absolute potency, dihydrosafrole is noted as a promising candidate due to its enhanced oxidative stability [1].

Larvicidal activity Phenylpropanoid Structure-activity relationship

Dihydrosafrole vs. Safrole and Isosafrole: Insecticidal Activity Against Housefly (Musca domestica)

Against the adult housefly, dihydrosafrole exhibited insecticidal activity that was virtually identical to safrole, while isosafrole was twice as active as both [1].

Insecticidal activity Housefly control Natural product analog

Dihydrosafrole vs. Isosafrole: Comparative Urinary Metabolite Excretion and Demethylenation in Rats

In a comparative metabolism study in rats, dihydrosafrole showed a higher rate of urinary metabolite excretion and a greater proportion of demethylenated metabolites compared to isosafrole [1].

Drug metabolism Demethylenation Excretion profile

Dihydrosafrole vs. Safrole and Isosafrole: Organ-Specific Carcinogenicity in Rodent Feeding Studies

Chronic feeding studies reveal distinct organ-specific carcinogenic profiles for these methylenedioxyphenyl compounds [1][2]. Dihydrosafrole primarily induces esophageal and forestomach tumors, whereas safrole is characterized as a hepatic carcinogen [1].

Carcinogenicity Toxicology Organ-specific toxicity

Dihydrosafrole as a Cytochrome P450 2E1 (CYP2E1) Inhibitor vs. Piperonyl Butoxide (PBO)

In vitro studies demonstrate that dihydrosafrole inhibits CYP2E1-dependent metabolism, an activity not shared by the structurally related synergist piperonyl butoxide (PBO) [1].

Cytochrome P450 CYP2E1 inhibition Synergist

Dihydrosafrole: Defined Carcinogenic Potency Factor for Risk Assessment

The EPA has assigned dihydrosafrole a specific carcinogenic potency factor, allowing for quantitative risk assessment [1].

Risk assessment Carcinogenic potency Toxicology

Best-Validated Application Scenarios for Dihydrosafrole (CAS 94-58-6)


Synthetic Precursor for Piperonyl Butoxide (PBO) and Other Pesticide Synergists

Dihydrosafrole is the primary industrial precursor for synthesizing piperonyl butoxide (PBO), a widely used pesticide synergist [1]. Its high purity (e.g., >95% content achievable via specific synthetic methods [2]) is a critical quality attribute for downstream manufacturing. Analytical methods for quantifying residual dihydrosafrole in the final PBO product are established and required for quality control [3].

Chemical Probe for Cytochrome P450 Enzyme Research

Dihydrosafrole serves as a specific biochemical tool for investigating cytochrome P450 (CYP) enzyme function, particularly CYP1A1 (P-450c) and CYP2E1 [1][2]. Its mechanism of action involves a preincubation-dependent conversion to a metabolite that acts as a noncompetitive inhibitor of enzymes like benzo[a]pyrene hydroxylase, providing a model for studying mechanism-based inhibition [1].

Model Compound in Carcinogenicity and Toxicological Research

Due to its well-characterized and organ-specific carcinogenic profile (primarily inducing esophageal and forestomach tumors [1]) and its defined EPA potency factor of 1.08 (mg/kg/day)⁻¹ [2], dihydrosafrole is a valuable model compound in toxicology studies. It is used to investigate mechanisms of chemical carcinogenesis and for comparative risk assessment within the class of methylenedioxyphenyl compounds [1].

Reference Standard for Analytical Chemistry and Food Safety

As a regulated impurity and derivative of safrole, dihydrosafrole is a required analytical standard in food and environmental testing laboratories [1]. Validated GC-MS and HPLC methods exist for its quantification alongside safrole and isosafrole in complex matrices like foodstuffs [1] and technical materials like piperonyl butoxide [2], with typical limits of quantitation (LOQ) around 50 µg/kg in foods [1].

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